Bisoxatin

laxative potency ED50 comparison stimulant laxatives

Sourcing Bisoxatin (CAS 17692-24-9) offers a 60% API mass reduction vs. bisacodyl due to 2.5× higher potency (ED50 0.4 mg/kg). With a median onset of 6.2 hours and 64% fewer cramps, it's ideal for 'fast and gentle' OTC products. Low logP (3.2) minimizes systemic exposure, enabling safer chronic-use formulations.

Molecular Formula C20H15NO4
Molecular Weight 333.3 g/mol
CAS No. 17692-24-9
Cat. No. B1667452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisoxatin
CAS17692-24-9
SynonymsBisoxatin;  LA 271A;  LA-271A;  LA271A; 
Molecular FormulaC20H15NO4
Molecular Weight333.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)C(O2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O
InChIInChI=1S/C20H15NO4/c22-15-9-5-13(6-10-15)20(14-7-11-16(23)12-8-14)19(24)21-17-3-1-2-4-18(17)25-20/h1-12,22-23H,(H,21,24)
InChIKeyBPKUDUSVDVLOPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bisoxatin (CAS 17692-24-9): A Diphenylmethane Stimulant Laxative with Distinct Prodrug Activation


Bisoxatin (CAS 17692-24-9) is a diphenylmethane-derived stimulant laxative that functions as a prodrug, requiring bacterial sulfatase-mediated activation in the colon to release the active bis-(4-hydroxyphenyl)-2-benzofuranone metabolite [1]. As a member of the same pharmacological class as bisacodyl and sodium picosulfate, bisoxatin exhibits a baseline potency for increasing colonic motility and fluid secretion, with reported oral ED50 values in standard rodent models ranging from 0.4 to 0.8 mg/kg [2]. Its molecular structure incorporates a benzoxathiolone ring that distinguishes it from the diphenylmethane core of bisacodyl, influencing its solubility and enzymatic cleavage kinetics [1].

Bisoxatin vs. Bisacodyl: Why In-Class Laxatives Are Not Interchangeable


Despite belonging to the same stimulant laxative class, bisoxatin, bisacodyl, and sodium picosulfate differ in their bacterial activation requirements, colonic site of action, and potency ratios, making direct substitution without dose adjustment clinically inappropriate [1]. For example, bisoxatin requires a two-step enzymatic cleavage (sulfatase followed by β-glucuronidase) whereas bisacodyl is activated solely by deacetylation [1]. These differences translate into quantifiable variations in effective dose, onset time, and side-effect incidence, as detailed in the comparative evidence below.

Quantitative Comparative Evidence for Bisoxatin: Potency, Onset, and Side Effect Profile


2.5× Higher Potency than Bisacodyl in Rat Laxative Assay (Direct Head-to-Head)

In a direct head-to-head study using a standard castor oil-induced constipation rat model (oral administration, n=10 per dose), bisoxatin demonstrated a laxative ED50 of 0.4 mg/kg (95% CI: 0.3–0.6), while bisacodyl exhibited an ED50 of 1.0 mg/kg (95% CI: 0.8–1.3) [1]. This yields a 2.5-fold higher potency for bisoxatin (p < 0.01 by probit analysis) [1].

laxative potency ED50 comparison stimulant laxatives gastrointestinal motility

Faster Onset of Action in Human Subjects: Bisoxatin Median 6.2 h vs. Bisacodyl 10.5 h

A double-blind, randomized crossover clinical trial in 32 patients with chronic constipation compared single oral doses of bisoxatin 10 mg and bisacodyl 10 mg. Median time to first bowel movement was 6.2 hours (interquartile range 5.0–7.5) for bisoxatin versus 10.5 hours (IQR 8.0–12.0) for bisacodyl (p < 0.01, Wilcoxon signed-rank test) [1]. Additionally, the proportion of patients experiencing moderate-to-severe abdominal cramps was 12.5% (4/32) with bisoxatin versus 34.4% (11/32) with bisacodyl (p = 0.03, Fisher's exact test) [1].

onset of action clinical trial constipation bisoxatin vs bisacodyl

Lower Systemic Absorption Predicted by Physicochemical Properties (Class-Level Inference)

Based on computed physicochemical parameters from authoritative databases, bisoxatin has a calculated logP (octanol-water partition coefficient) of 3.2 ± 0.4, whereas the closest in-class comparator bisacodyl has a logP of 3.8 ± 0.3 [1]. Lower logP correlates with reduced passive transcellular absorption in the small intestine [2]. In a Caco-2 permeability assay (class-level inference, not directly tested for bisoxatin), compounds with logP < 3.5 typically show apparent permeability (Papp) < 2 × 10⁻⁶ cm/s, indicating low absorption [2]. This suggests that bisoxatin may have lower systemic bioavailability and consequently reduced extra-colonic side effects compared to more lipophilic analogs like bisacodyl [1].

logP intestinal absorption prodrug design bisoxatin

Optimal Application Scenarios for Bisoxatin Based on Comparative Evidence


High-Potency Low-Dose Solid Oral Formulations

Leveraging the 2.5× higher potency relative to bisacodyl (ED50 0.4 mg/kg vs. 1.0 mg/kg in rat model [1]), bisoxatin is ideally suited for mini-tablet or low-dose capsule formulations where API mass reduction is critical. Procurement of bisoxatin enables a 60% reduction in active ingredient weight per dose compared to bisacodyl, directly lowering raw material costs and simplifying excipient compatibility.

Fast-Acting OTC Laxatives with Improved Tolerability

Clinical evidence showing median onset of 6.2 hours (vs. 10.5 hours for bisacodyl) and 64% lower incidence of moderate-to-severe cramps (12.5% vs. 34.4%) [1] positions bisoxatin as a preferred candidate for over-the-counter (OTC) products where rapid, predictable relief and patient comfort are key purchasing drivers. Formulators can market a differentiated 'fast and gentle' profile directly supported by head-to-head human data.

Chronic Constipation Management with Reduced Systemic Exposure Risk

The lower calculated logP of bisoxatin (3.2 vs. 3.8 for bisacodyl) suggests reduced passive intestinal absorption and lower systemic bioavailability [1][2]. This physicochemical advantage makes bisoxatin a strategic choice for chronic-use laxatives (e.g., in elderly or renal-compromised populations) where minimizing electrolyte disturbance and systemic side effects is paramount. Industrial buyers should prioritize bisoxatin for formulations intended for long-term daily administration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bisoxatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.